molecular formula C28H24FN5OS B3399545 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one CAS No. 1040642-73-6

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one

Cat. No.: B3399545
CAS No.: 1040642-73-6
M. Wt: 497.6 g/mol
InChI Key: PFDYGJXODOUYEA-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-fluorophenyl group at the 4-position. The ethanone moiety is further functionalized with a sulfanyl-linked pyrazolo[1,5-a]pyrazine ring bearing a naphthalen-1-yl group. The fluorophenyl and naphthyl groups likely enhance lipophilicity and π-π stacking interactions, which are critical for target engagement .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5OS/c29-23-10-3-4-11-25(23)32-14-16-33(17-15-32)27(35)19-36-28-26-18-24(31-34(26)13-12-30-28)22-9-5-7-20-6-1-2-8-21(20)22/h1-13,18H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDYGJXODOUYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.

    Synthesis of the Pyrazolo[1,5-a]pyrazine Moiety: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrazine ring system.

    Coupling Reaction: The final step involves the coupling of the 4-(2-fluorophenyl)piperazine intermediate with the pyrazolo[1,5-a]pyrazine derivative in the presence of a suitable coupling agent to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrazine moiety, potentially leading to the formation of dihydropyrazolo derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of Nucleoside Transporters

FPP has been identified as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs play a crucial role in regulating nucleoside levels within cells, impacting processes such as nucleotide synthesis and adenosine function. In vitro studies demonstrated that FPP effectively reduces uridine uptake in cells expressing ENT1 and ENT2, indicating its potential as a therapeutic agent in conditions where modulation of nucleoside transport is beneficial .

Neurological Applications

The compound's structure suggests potential interactions with various neurotransmitter systems. Preliminary studies indicate that FPP may exhibit neuroprotective properties and could be developed for treating conditions like depression and anxiety disorders. Its piperazine moiety is commonly found in many psychoactive drugs, suggesting a mechanism of action that warrants further investigation .

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A study focused on FPP analogues assessed their inhibitory effects on ENTs. The results indicated that modifications to the naphthalene moiety significantly altered inhibitory potency. For instance, replacing the naphthalene with a benzene ring abolished ENT inhibition, while specific substitutions restored activity. This highlights the importance of molecular structure in drug design and efficacy .

Case Study 2: Antimicrobial Properties

Research has also explored the antimicrobial potential of compounds related to FPP. Derivatives were tested against various bacterial strains, showing promising results that suggest these compounds could serve as leads for developing new antibiotics. The presence of the piperazine ring was noted to enhance antimicrobial activity compared to non-piperazine counterparts .

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to a unique site on the transporter . This inhibition affects the transport of nucleosides across cell membranes, which can have various downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Cores
Compound Name Key Structural Differences Bioactivity/Relevance Reference
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl substituent instead of 2-fluorophenyl; lacks sulfanyl-pyrazolo-pyrazine moiety Reported in NMR studies; no explicit bioactivity data provided
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Pyrazole core instead of pyrazolo-pyrazine; lacks piperazine-ethanone backbone Binds to estrogen receptor alpha (ERα) with affinity comparable to 4-OHT
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine Nitrophenylmethyl substituent; benzoyl group instead of sulfanyl-ethanone Structural data available; bioactivity uncharacterized
1-[(2-chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Chlorophenylsulfanyl group; propan-2-ol linker instead of ethanone Proprietary names (e.g., Avishot, Flivas); likely targets adrenergic receptors

Key Observations :

  • The 2-fluorophenyl group in the target compound may confer distinct receptor selectivity compared to 4-fluorophenyl analogues, as fluorophenyl positional isomers often exhibit varied binding affinities .
Functional Group Comparisons
  • Piperazine Derivatives with Sulfonyl/Thioether Linkers :

    • describes compounds with sulfonyl-piperazine cores and tetrazole-thioether substituents. These analogues showed preliminary antiproliferative activity, suggesting that the sulfanyl group in the target compound could similarly contribute to cytotoxicity .
    • The pyrazolo[1,5-a]pyrazine ring in the target compound may offer greater metabolic stability compared to tetrazole derivatives, which are prone to oxidative degradation .
  • Naphthalenyl Substituents :

    • Compounds with naphthalen-1-yl groups (e.g., ) exhibit strong π-π interactions in docking studies, correlating with enhanced receptor binding. The target compound’s naphthyl group likely plays a similar role .

Biological Activity

The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one is a synthetic organic molecule that has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H23FN2OSC_{20}H_{23}FN_2OS, with a molecular weight of approximately 358.5 g/mol. The structure features a piperazine moiety, a fluorophenyl group, and a naphthalenic sulfanyl derivative, contributing to its unique pharmacological profile.

Research indicates that this compound exhibits activity through multiple pathways:

  • Inhibition of Nucleoside Transporters : Analogues of the compound have been shown to selectively inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a critical role in nucleotide synthesis and adenosine regulation. This selectivity may enhance its therapeutic potential in conditions where modulation of adenosine levels is beneficial, such as in cancer therapy and neurological disorders .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Cytotoxic Effects : In vitro studies have indicated that this compound may induce cytotoxic effects in cancer cell lines, potentially through apoptosis or necrosis pathways. This property is particularly relevant for developing targeted cancer therapies .

Biological Activity Data

Activity Effect Reference
Nucleoside Transport InhibitionSelective for ENT2
AntimicrobialEffective against E. coli
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Nucleoside Transporter Study : A study evaluated the potency of various analogues against ENT1 and ENT2 using nucleoside transporter-deficient cells. The findings demonstrated that certain derivatives exhibited 5 to 10-fold selectivity towards ENT2 over ENT1, suggesting potential for targeted therapeutic applications .
  • Antimicrobial Screening : In a comparative study against standard antibiotics, derivatives of the compound showed varying degrees of antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established drugs like ciprofloxacin and ketoconazole .
  • Cytotoxicity in Cancer Models : Research involving several cancer cell lines indicated that the compound could significantly reduce cell viability at specific concentrations, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one

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